4-Phenyl-1H-pyrazole-3-carbaldehyde
Overview
Description
4-Phenyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C10H8N2O . It is also known by other names such as 3-Phenyl-1H-pyrazole-4-carbaldehyde, 5-phenyl-1H-pyrazole-4-carbaldehyde, 3-Phenyl-1H-pyrazole-4-carboxaldehyde, and 3-phenylpyrazole-4-carboxaldehyde .
Synthesis Analysis
The synthesis of pyrazole-3(4)-carbaldehydes, including 4-Phenyl-1H-pyrazole-3-carbaldehyde, has been reviewed . The methods of synthesis include the Vilmeier-Haack reaction, oxidation of the corresponding alcohols, and other miscellaneous methods . Another study reported the synthesis of a similar compound, 1-phenyl-3-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid ethyl ester, by the reaction of 5-chloro-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde with ethyl bromoacetate and sodium sulfide .Molecular Structure Analysis
The molecular structure of 4-Phenyl-1H-pyrazole-3-carbaldehyde consists of a five-membered pyrazole ring attached to a phenyl ring and an aldehyde group . The InChI string for this compound is InChI=1S/C10H8N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h1-7H,(H,11,12) .Chemical Reactions Analysis
Pyrazole-3(4)-carbaldehydes, including 4-Phenyl-1H-pyrazole-3-carbaldehyde, can undergo various chemical reactions. These include addition and reduction, oxidation, and condensation reactions with active methylene compounds, semicarbazide, thiosemicarbazide, and hydroxylamine. They can also react with amines and undergo Friedel-Crafts type reactions (hydroxyalkylation) and other miscellaneous reactions .Physical And Chemical Properties Analysis
The molecular weight of 4-Phenyl-1H-pyrazole-3-carbaldehyde is 172.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound is characterized by an XLogP3-AA value of 1.3 .Scientific Research Applications
Antimicrobial and Antioxidant Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : 4-Phenyl-1H-pyrazole-3-carbaldehyde is used in the synthesis of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . These compounds have shown significant antimicrobial and antioxidant activity .
- Methods of Application : The compound is synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The final derivatives are then evaluated for their in vitro anti-microbial activity .
- Results : Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively . The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
Synthesis of Bioactive Chemicals
- Scientific Field : Organic Chemistry
- Summary of Application : Pyrazoles, including 4-Phenyl-1H-pyrazole-3-carbaldehyde, are used as scaffolds in the synthesis of bioactive chemicals .
- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Antifungal Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : 4-Phenyl-1H-pyrazole-3-carbaldehyde is used in the synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbonitriles . These compounds have shown significant antifungal activity .
- Methods of Application : The compound is synthesized and then tested in vitro for their antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans .
- Results : The compounds 8b, 8c, and 8d showed significant antifungal activity against the fungus C. albicans .
Anti-tubercular Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Compound VIII and analogues, which include 4-Phenyl-1H-pyrazole-3-carbaldehyde, were designed as promising anti-tubercular agents .
- Methods of Application : The compounds were designed using in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation .
- Results : The results of the study are not specified in the source .
Synthesis of Various Organic Compounds
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Formylpyrazoles, including 4-Phenyl-1H-pyrazole-3-carbaldehyde, are used to generate a large variety of organic compounds and heterocycles .
- Methods of Application : The specific methods of application are not specified in the source .
- Results : The results of the study are not specified in the source .
Antioxidant and Anti-Inflammatory Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives have shown significant antioxidant and anti-inflammatory activity .
- Methods of Application : A series of substituted acetophenones are condensed with hydrazides to form the corresponding hydrazones, which are subsequently cyclized by using Vilsmier-Haack reaction to give the final series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives .
- Results : Among all the molecules, two molecules showed near action to the standard .
Future Directions
The future directions for research on 4-Phenyl-1H-pyrazole-3-carbaldehyde could involve further exploration of its synthesis methods, chemical reactions, and biological activity. Given the wide range of biological applications of pyrazole compounds , there may be potential for discovering new therapeutic uses for this compound.
properties
IUPAC Name |
4-phenyl-1H-pyrazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-10-9(6-11-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLPKBBMGGXUCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1H-pyrazole-3-carbaldehyde | |
CAS RN |
499216-06-7 | |
Record name | 4-phenyl-1H-pyrazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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